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Compound of Interest

Compound Name:
1,4-Benzenediamine, 2-nitro-N1-

phenyl-

Cat. No.: B1310069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-nitro-4-

aminodiphenylamine (CAS No: 2784-89-6), a compound of interest in the fields of dye

chemistry and pharmaceutical research. The following sections detail its Ultraviolet-Visible (UV-

Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic characteristics. This

guide presents available quantitative data in structured tables and outlines detailed

experimental methodologies for data acquisition. Due to the limited availability of published

experimental spectra for 2-nitro-4-aminodiphenylamine, this guide also includes comparative

data from structurally similar compounds to predict and interpret its spectroscopic features.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for analyzing conjugated systems. The extended π-system of 2-nitro-

4-aminodiphenylamine, encompassing two aromatic rings, an amino group, and a nitro group,

gives rise to characteristic absorption bands in the UV-visible region.

Data Presentation
The UV-Vis absorption maxima for 2-nitro-4-aminodiphenylamine have been reported and are

summarized in the table below.[1]
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Spectroscopic Parameter Value

λmax 1 272 nm

λmax 2 497 nm

Table 1: UV-Vis Absorption Maxima of 2-Nitro-4-aminodiphenylamine

Experimental Protocol
Objective: To determine the UV-Vis absorption spectrum of 2-nitro-4-aminodiphenylamine.

Materials:

2-nitro-4-aminodiphenylamine sample

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

Quartz cuvettes (1 cm path length)

Double-beam UV-Vis spectrophotometer

Procedure:

Sample Preparation: Prepare a dilute stock solution of 2-nitro-4-aminodiphenylamine in the

chosen solvent. A typical concentration is in the range of 1-10 µg/mL. Ensure the sample is

fully dissolved.

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at

least 30 minutes. Set the desired wavelength range for the scan (e.g., 200-800 nm).

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place

the blank cuvette in both the sample and reference holders and run a baseline correction to

zero the absorbance across the spectral range.

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the

sample solution before filling it. Place the sample cuvette in the sample holder.
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Data Acquisition: Initiate the scan. The instrument will measure the absorbance of the

sample at each wavelength relative to the reference blank.

Data Analysis: The resulting spectrum should show absorbance peaks at the characteristic

wavelengths (λmax). Determine the wavelengths of maximum absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules by providing information about the chemical environment of atomic nuclei, such as

hydrogen (¹H) and carbon (¹³C).

While experimental NMR data for 2-nitro-4-aminodiphenylamine is not readily available in the

searched literature, we can predict the expected chemical shifts based on the analysis of

structurally related compounds: 2-nitroaniline, 4-nitroaniline, and N-phenyl-p-

phenylenediamine.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-nitro-4-aminodiphenylamine is expected to show signals

corresponding to the aromatic protons and the protons of the amino groups. The protons on the

nitro-substituted ring will be significantly influenced by the electron-withdrawing nitro group and

the electron-donating amino and diphenylamino groups.

Proton Assignment
(Hypothetical)

Expected Chemical Shift
(δ, ppm)

Multiplicity

Aromatic H (phenyl ring) 7.0 - 7.5 Multiplet

Aromatic H (nitro-substituted

ring)
6.5 - 8.2 Multiplets

-NH- (diphenylamine bridge) 8.0 - 9.5 Broad Singlet

-NH₂ (amino group) 4.0 - 6.0 Broad Singlet

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Nitro-4-aminodiphenylamine
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Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The

chemical shifts of the aromatic carbons will be influenced by the attached functional groups.

Carbon Assignment (Hypothetical) Expected Chemical Shift (δ, ppm)

Aromatic C-NO₂ 140 - 150

Aromatic C-NH (diphenylamine bridge) 135 - 145

Aromatic C-NH₂ 145 - 155

Aromatic C-H (phenyl ring) 115 - 130

Aromatic C-H (nitro-substituted ring) 110 - 135

Aromatic C (quaternary, phenyl ring) 130 - 140

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Nitro-4-aminodiphenylamine

Experimental Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of 2-nitro-4-aminodiphenylamine.

Materials:

2-nitro-4-aminodiphenylamine sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

NMR tube (5 mm diameter)

NMR spectrometer

Procedure:

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7

mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution, using

gentle warming or sonication if necessary.
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Transfer to NMR Tube: Filter the solution through a pipette with a small plug of glass wool to

remove any particulate matter and transfer the clear solution into an NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

Data Acquisition:

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to

stabilize the magnetic field. The magnetic field homogeneity is then optimized through a

process called shimming.

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse

sequence, relaxation delay) and start the data acquisition.

Data Processing: After data acquisition, the raw data (Free Induction Decay - FID) is Fourier

transformed to generate the NMR spectrum. The spectrum is then phased, baseline

corrected, and referenced (e.g., to the residual solvent peak).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data
The IR spectrum of 2-nitro-4-aminodiphenylamine is expected to show characteristic absorption

bands for the N-H bonds of the primary and secondary amines, the N-O bonds of the nitro

group, and the C-N and C=C bonds of the aromatic rings.
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Wavenumber (cm⁻¹) Vibration Functional Group

3500 - 3300 N-H stretch Primary and Secondary Amine

1650 - 1580 N-H bend Primary Amine

1550 - 1475 N-O asymmetric stretch Nitro Group

1360 - 1290 N-O symmetric stretch Nitro Group

1600 - 1450 C=C stretch Aromatic Ring

1335 - 1250 C-N stretch Aromatic Amine

Table 4: Predicted Characteristic IR Absorption Bands for 2-Nitro-4-aminodiphenylamine

Experimental Protocol
Objective: To obtain the FT-IR spectrum of 2-nitro-4-aminodiphenylamine.

Materials:

2-nitro-4-aminodiphenylamine sample

Spectroscopic grade potassium bromide (KBr)

Agate mortar and pestle

Pellet press

FT-IR spectrometer

Procedure (KBr Pellet Method):

Sample Preparation: Grind 1-2 mg of the solid 2-nitro-4-aminodiphenylamine sample with

approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous

mixture is obtained.

Pellet Formation: Transfer the powder mixture to a pellet die and press it under high

pressure (several tons) using a hydraulic press to form a thin, transparent or translucent
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pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and water vapor.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Data Analysis: The resulting spectrum will show absorption bands corresponding to the

vibrational modes of the functional groups present in the molecule. Identify and assign the

characteristic peaks.

Experimental and Analytical Workflow
The following diagram illustrates a plausible workflow for the synthesis and spectroscopic

analysis of 2-nitro-4-aminodiphenylamine, based on general synthetic methods for related

compounds.
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Workflow for Synthesis and Analysis of 2-Nitro-4-aminodiphenylamine

Synthesis

Spectroscopic Analysis

Reactants:
2-Chloro-5-nitroaniline

Aniline

Condensation Reaction
(e.g., Ullmann Condensation)

Reaction Work-up
(Quenching, Extraction)

Purification
(Column Chromatography)

2-Nitro-4-aminodiphenylamine

UV-Vis Spectroscopy NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy

Data Interpretation
and Structure Confirmation

Click to download full resolution via product page

Caption: Synthesis and Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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